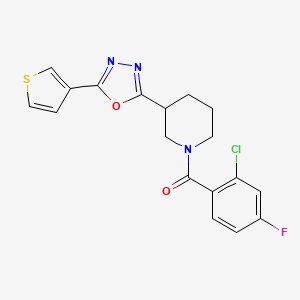

(2-Chloro-4-fluorophenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

The compound “(2-Chloro-4-fluorophenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a structurally complex molecule featuring a piperidine ring linked to a 1,3,4-oxadiazole heterocycle substituted with a thiophen-3-yl group. The 1,3,4-oxadiazole ring is electron-deficient, contributing to metabolic stability and influencing intermolecular interactions such as π-π stacking or hydrogen bonding. This compound’s design likely aims to optimize pharmacokinetic properties, leveraging the piperidine ring’s conformational flexibility and the oxadiazole’s resistance to enzymatic degradation .

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3O2S/c19-15-8-13(20)3-4-14(15)18(24)23-6-1-2-11(9-23)16-21-22-17(25-16)12-5-7-26-10-12/h3-5,7-8,10-11H,1-2,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZIQAQBIABAAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)Cl)C3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chloro-4-fluoroaniline, thiophene-3-carboxylic acid, and piperidine.

Formation of 1,3,4-Oxadiazole Ring: The thiophene-3-carboxylic acid is converted to its corresponding hydrazide, which is then cyclized with an appropriate reagent (e.g., phosphorus oxychloride) to form the 1,3,4-oxadiazole ring.

Coupling Reactions: The 1,3,4-oxadiazole derivative is then coupled with piperidine under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Final Assembly: The final step involves the coupling of the piperidine-oxadiazole intermediate with 2-chloro-4-fluorobenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene and oxadiazole rings can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.

Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like nitrating agents, halogens, and sulfonating agents under acidic conditions.

Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Various substituted derivatives depending on the position and type of substituent.

Oxidation Products: Oxidized forms of the thiophene or oxadiazole rings.

Reduction Products: Reduced forms of the carbonyl group or heterocycles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The incorporation of the thiophene and piperidine groups enhances the biological activity of the compound. Research has shown that derivatives of oxadiazoles can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. For instance, compounds similar to (2-Chloro-4-fluorophenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone have been reported to induce apoptosis in various cancer cell lines, making them promising candidates for further development as anticancer agents .

Neuropharmacological Effects

The piperidine ring in this compound suggests potential applications in neuropharmacology. Piperidine derivatives are known for their ability to modulate neurotransmitter systems. Studies have suggested that such compounds may possess anxiolytic or antidepressant effects. For instance, the modification of piperidine structures has been linked to enhanced serotonin receptor activity, which could lead to therapeutic applications in treating mood disorders .

Antimicrobial Properties

The compound's structure also suggests potential antimicrobial applications. The presence of halogen atoms (chlorine and fluorine) and the thiophene ring can enhance lipophilicity and facilitate membrane penetration, which is crucial for antimicrobial activity. Preliminary studies indicate that similar compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This positions (2-Chloro-4-fluorophenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone as a candidate for further exploration in the development of new antibiotics .

Environmental Applications

Risk Assessment and Environmental Impact

Given the increasing concern over chemical safety and environmental impact, the assessment of new compounds like (2-Chloro-4-fluorophenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is essential. Research into its environmental fate and toxicity profiles can provide insights into its potential risks when released into ecosystems. Studies suggest that compounds with similar structures may persist in the environment and bioaccumulate, necessitating thorough risk assessments to ensure safe usage .

Structure Activity Relationship (SAR) Studies

Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications to the phenyl and oxadiazole rings can significantly affect biological activity. For example, varying substituents on the aromatic rings can enhance potency or selectivity towards specific biological targets .

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or modulation of neurotransmitter activity in neurological disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several heterocyclic derivatives:

- Thiadiazole vs. Oxadiazole: The compound in , “2-(2,4-Dichlorophenyl)-3-[5-(4-methoxy-phenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one,” replaces the oxadiazole with a thiadiazole (sulfur instead of oxygen). The target compound’s oxadiazole may offer superior resistance to oxidation .

- Piperidine vs. Thiazolidinone: The piperidine ring in the target compound provides greater conformational flexibility compared to the rigid thiazolidinone moiety in ’s compound. This flexibility could enhance binding to dynamic protein targets .

Physicochemical Properties

- Molecular Weight and Lipophilicity : The target compound’s molecular weight is estimated to be ~430–450 g/mol, comparable to the thiadiazole derivative (Mr = 438.33 in ). The 2-chloro-4-fluorophenyl group increases lipophilicity (logP ~3–4), whereas the methoxyphenyl group in ’s compound introduces polarity, reducing logP .

- Crystallinity: The thiadiazole-thiazolidinone derivative in crystallizes in a triclinic system (space group P1), with a unit cell volume of 922.7 ų. The target compound’s piperidine-oxadiazole structure may exhibit different packing efficiency due to its non-planar geometry .

Biological Activity

The compound (2-Chloro-4-fluorophenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article delves into the biological activity of this compound, summarizing key findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 363.8 g/mol. The structure features a chloro-fluoro substituted phenyl ring, a piperidine moiety, and an oxadiazole ring with a thiophene substituent.

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Inhibition Rates : The compound showed inhibition rates of approximately 90% against T-47D breast cancer cells and over 80% against other cancer types such as leukemia and melanoma .

| Cell Line | % Inhibition |

|---|---|

| T-47D (Breast) | 90.47% |

| SR (Leukemia) | 81.58% |

| SK-MEL-5 (Melanoma) | 84.32% |

| MDA-MB-468 (Breast) | 84.83% |

The compound’s efficacy is attributed to its ability to induce apoptosis in cancer cells, which was confirmed through various assays measuring cell viability and apoptosis markers .

The proposed mechanism of action involves the inhibition of key pathways associated with cancer cell proliferation. The oxadiazole ring is known to interact with various molecular targets involved in tumor growth. Specifically, it has been shown to inhibit enzymes like EGFR (Epidermal Growth Factor Receptor) and Src kinase, which are crucial for cancer cell signaling .

Anti-inflammatory Activity

Besides its anticancer properties, this compound also exhibits anti-inflammatory effects. Studies indicate that it can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting a potential role in managing inflammatory diseases .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of similar compounds with oxadiazole structures:

- Study on Oxadiazole Derivatives : A study evaluated a series of oxadiazole derivatives for their anticancer activity against a panel of 58 different cancer cell lines. The most potent compound demonstrated an IC50 value as low as 0.67 µM against prostate cancer cells .

- Mechanism-based Approaches : Another review summarized the development of oxadiazole-based compounds that showed broad-spectrum antiproliferative activity against multiple cancer types, reinforcing the therapeutic potential of this chemical class .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2-Chloro-4-fluorophenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, and how are intermediates characterized?

- Answer : The synthesis typically involves:

- Step 1 : Formation of the oxadiazole ring via cyclization of thiosemicarbazides or hydrazides under acidic conditions (e.g., POCl₃) .

- Step 2 : Piperidine functionalization through nucleophilic substitution or coupling reactions .

- Step 3 : Final methanone assembly via Friedel-Crafts acylation or amide coupling .

Intermediates are characterized using NMR (¹H/¹³C) and HPLC to confirm purity (>95%) .

Q. Which analytical techniques are critical for structural validation of this compound?

- Answer :

- Single-crystal X-ray diffraction resolves bond lengths (e.g., C–C: 1.48–1.52 Å) and dihedral angles .

- FT-IR identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C–F at ~1220 cm⁻¹) .

- Mass spectrometry confirms molecular weight (e.g., [M+H]⁺ = ~438.33 Da) .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

- Answer :

- Solvents : DMF or dichloromethane (DCM) under inert atmospheres minimize side reactions .

- Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura coupling (yield: 70–85%) .

- Temperature : 80–90°C for cyclization steps; room temperature for coupling reactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Answer :

- Docking studies (e.g., AutoDock Vina) model interactions with enzymes like histone deacetylases (HDACs) or kinases. The oxadiazole and thiophene moieties show π-π stacking with aromatic residues (e.g., Tyr308 in HDAC6) .

- MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data for oxadiazole derivatives?

- Answer : Discrepancies in IC₅₀ values (e.g., anticancer activity ranging from 2–50 µM) may arise from:

- Structural variations : Substitutions on the piperidine or thiophene rings alter steric/electronic profiles .

- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times (24–72 hrs) impact results .

- Statistical validation : Use ANOVA with post-hoc tests (p<0.05) to confirm significance .

Q. How does the compound’s solubility profile influence formulation for in vivo studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.